![molecular formula C26H28N4O2 B2903677 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 903287-22-9](/img/structure/B2903677.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide
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Description
The 3,4-dihydroisoquinolin-2(1H)-yl is a common moiety in many chemical compounds . It’s a type of isoquinoline, a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used in various fields of industry and medicine due to its bioactive properties .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl compounds often involves multi-component reactions (MCRs), such as the Strecker reaction . The Strecker reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-2(1H)-yl compounds is characterized by a bicyclic structure with a nitrogen atom in one of the rings . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolin-2(1H)-yl compounds can be quite diverse, depending on the specific compound and the reaction conditions . For example, these compounds can participate in reactions with carbonyl compounds, primary arylamines or secondary cyclic amines, and cyanating agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinolin-2(1H)-yl compounds can vary depending on the specific compound. For example, some compounds are solid at room temperature .Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl compounds can vary greatly depending on the specific compound and its biological target . For example, some derivatives targeting Protein arginine methyltransferases 5 (PRMT5) have been designed and synthesized for the treatment of leukemia and lymphoma .
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-9-10-19(2)23(14-18)29-26(32)25(31)28-16-24(21-8-5-12-27-15-21)30-13-11-20-6-3-4-7-22(20)17-30/h3-10,12,14-15,24H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMBGJWHNSGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
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